molecular formula C10H12ClF2N B1430661 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1803599-51-0

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No. B1430661
CAS RN: 1803599-51-0
M. Wt: 219.66 g/mol
InChI Key: YGMQBHSWKYLCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, also known as DF-MCX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience. The compound belongs to the class of cyclopropane-containing amines and has been found to exhibit unique properties that make it a promising candidate for drug development.

Mechanism of Action

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is believed to exert its effects by acting as a selective serotonin reuptake inhibitor (SSRI). The compound has been found to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. This increase in serotonin levels is believed to contribute to the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its effects on serotonin reuptake, the compound has been found to modulate the activity of several other neurotransmitter systems, including dopamine and norepinephrine. 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several advantages for use in lab experiments. The compound has been found to be highly selective for serotonin reuptake inhibition, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. Additionally, 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been found to have good oral bioavailability, making it a useful compound for in vivo studies.
One limitation of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is that it has relatively low potency compared to other SSRIs, such as fluoxetine. This may limit its usefulness in certain experimental settings. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is the compound's potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of the compound in humans.
Another potential future direction is the development of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride analogs with improved potency and selectivity. These compounds may have even greater potential as therapeutic agents for a variety of conditions.
Finally, 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride may have potential as a tool for studying the role of serotonin in various physiological and pathological processes. Further studies are needed to fully understand the mechanisms of action of the compound and its effects on other neurotransmitter systems.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. Research has shown that the compound exhibits antidepressant-like effects in animal models and may have potential as a treatment for depression. 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, the compound has been shown to have potential as a treatment for neuropathic pain.

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMQBHSWKYLCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

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